Diethyl (4-ethynylphenyl)phosphonate
CAS No.: 366017-62-1
Cat. No.: VC19083509
Molecular Formula: C12H15O3P
Molecular Weight: 238.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 366017-62-1 |
|---|---|
| Molecular Formula | C12H15O3P |
| Molecular Weight | 238.22 g/mol |
| IUPAC Name | 1-diethoxyphosphoryl-4-ethynylbenzene |
| Standard InChI | InChI=1S/C12H15O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h1,7-10H,5-6H2,2-3H3 |
| Standard InChI Key | VMNLJZCVBATJGP-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)C#C)OCC |
Introduction
Chemical Structure and Basic Properties
Diethyl (4-ethynylphenyl)phosphonate (molecular formula: C₁₂H₁₅O₃P) features a phenyl ring substituted with an ethynyl group (–C≡CH) at the para position and a diethyl phosphonate group (–PO(OEt)₂). Key properties include:
The ethynyl group enables participation in Sonogashira coupling and polymerization reactions, while the phosphonate moiety facilitates post-synthetic modifications, such as hydrolysis to phosphonic acids .
Synthesis and Characterization
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 7.6–7.5 (m, aromatic H), 4.1–4.0 (m, OCH₂CH₃), 3.3 (s, ≡CH), 1.3 (t, OCH₂CH₃) .
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³¹P NMR: Single resonance near δ -5 ppm, confirming phosphonate structure .
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IR: Peaks at ~2180 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (P=O stretch) .
Applications in Polymer Science
Helical Polymer Synthesis
Diethyl (4-ethynylphenyl)phosphonate serves as a monomer for synthesizing stereoregular poly(phenylacetylene)s (PPAs) with helical conformations . Key steps include:
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Polymerization:
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Post-Polymerization Modification:
Table 1: Properties of Poly(diethyl (4-ethynylphenyl)phosphonate)
| Property | Value/Observation | Source Citation |
|---|---|---|
| Helicity Induction | Achieved via chiral amines | |
| Circular Dichroism (CD) | Strong Cotton effect at 380 nm | |
| Stability | Retains helicity in DMSO |
Chiral Amplification and Memory Effect
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Helicity Induction: Complexation with chiral amines (e.g., (R)-1-phenylethylamine) induces a predominant helical handedness, detectable via CD spectroscopy .
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Memory Effect: After removing chiral inducers, helicity persists in the presence of achiral diamines (e.g., ethylenediamine), enabling applications in chiral sensing and asymmetric catalysis .
Research Findings and Advancements
Comparative Sensitivity to Chiral Inducers
Poly(diethyl (4-ethynylphenyl)phosphonate) exhibits higher chiral sensitivity than carboxylate analogues. For instance, it discriminates enantiomeric excess (ee) as low as 10% in chiral amines, compared to 30% for poly((4-carboxyphenyl)acetylene) .
Stability Under Physiological Conditions
The phosphonate-based polymer demonstrates superior stability in aqueous media compared to ester or amide derivatives, making it suitable for biomedical applications .
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